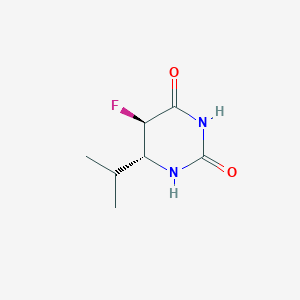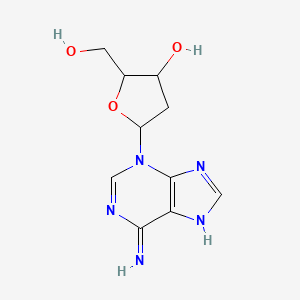
FULLERENE-C76, 98per cent
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fullerene-C76 is a higher-order fullerene composed of seventy-six carbon atoms arranged in a cage-like structure. Fullerenes are a class of carbon allotropes known for their unique molecular geometry, which consists of carbon atoms connected by single and double bonds forming a closed or partially closed mesh of fused rings. Fullerene-C76 is one of the many fullerenes discovered after the initial identification of the more common fullerene-C60 and fullerene-C70 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Fullerene-C76 can be synthesized using the direct current arc discharge method. This involves generating a high-temperature plasma arc between two carbon electrodes in an inert atmosphere, typically helium. The carbon atoms vaporize and then condense to form various fullerenes, including fullerene-C76 .
Industrial Production Methods
The industrial production of fullerene-C76 follows similar principles as laboratory synthesis but on a larger scale. The arc discharge method is scaled up, and the resulting soot containing fullerenes is collected. The fullerenes are then extracted using organic solvents such as toluene or benzene. The mixture is further purified using chromatographic techniques to isolate fullerene-C76 .
Analyse Des Réactions Chimiques
Types of Reactions
Fullerene-C76 undergoes various chemical reactions, including:
Oxidation: Fullerene-C76 can be oxidized using strong oxidizing agents, leading to the formation of fullerene oxides.
Reduction: Reduction reactions involve the addition of electrons to fullerene-C76, often using reducing agents like sodium amalgam.
Substitution: Fullerene-C76 can undergo substitution reactions where hydrogen atoms or other groups are replaced by different atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Sodium amalgam and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogens, such as chlorine and bromine, are common reagents for substitution reactions.
Major Products Formed
Oxidation: Fullerene oxides.
Reduction: Reduced fullerene species with added electrons.
Substitution: Halogenated fullerenes, such as fullerene chlorides and bromides.
Applications De Recherche Scientifique
Fullerene-C76 has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex molecular structures and studying reaction mechanisms.
Biology: Investigated for its potential as an antioxidant and its ability to interact with biological molecules.
Medicine: Explored for drug delivery systems due to its ability to encapsulate other molecules and its stability.
Industry: Utilized in the development of advanced materials, such as superconductors and photovoltaic cells.
Mécanisme D'action
The mechanism by which fullerene-C76 exerts its effects is primarily through its unique molecular structure. The cage-like geometry allows it to interact with various molecular targets, including enzymes and cellular membranes. Fullerene-C76 can act as an electron acceptor or donor, making it useful in redox reactions and as an antioxidant .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fullerene-C60: Composed of sixty carbon atoms, known for its stability and spherical shape.
Fullerene-C70: Contains seventy carbon atoms and has an ellipsoidal shape.
Fullerenols: Hydroxylated fullerenes with various numbers of hydroxyl groups attached.
Uniqueness of Fullerene-C76
Fullerene-C76 is unique due to its larger size and higher number of carbon atoms compared to fullerene-C60 and fullerene-C70. This results in different physical and chemical properties, such as higher reactivity and the ability to form more complex derivatives. Its distinct structure also allows for unique interactions with other molecules, making it valuable in various scientific and industrial applications .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of FULLERENE-C76, 98% involves the use of a multi-step process that includes the oxidation of C60 to produce C70, followed by the addition of 6 carbon atoms to the C70 molecule to form C76.", "Starting Materials": [ "C60", "Oxidizing agent (such as ozone or m-chloroperbenzoic acid)", "Hexamethylphosphoramide (HMPA)", "Carbon source (such as benzene or toluene)", "Catalyst (such as iron or nickel)" ], "Reaction": [ "Oxidize C60 using an oxidizing agent to produce C70", "Add a carbon source and catalyst to the C70 solution", "Heat the solution to approximately 200-300°C under an inert atmosphere", "Add HMPA to the solution to facilitate the addition of carbon atoms", "Continue heating the solution for several hours to allow for the addition of 6 carbon atoms to the C70 molecule, forming C76", "Purify the resulting C76 using techniques such as chromatography or sublimation" ] } | |
Numéro CAS |
142136-39-8 |
Formule moléculaire |
C76 |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





